2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate
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Overview
Description
Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms . They are also structural motifs in biologically active drug molecules .
Synthesis Analysis
Furan derivatives can be synthesized from biomass via furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) . A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and diverse, depending on the specific compound. For example, 4-(2-Furoylamino)phenyl 2-furoate is a related compound with the molecular formula C16H11NO5 .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, sulfur ylides have been used as universal synthetic precursors for various chemical transformations . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .Scientific Research Applications
Synthesis and Chemical Reactions
Research into 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate often explores its synthesis and reactivity, aiming to expand the toolkit of organic synthesis and create novel molecules with potential applications in materials science, pharmaceuticals, and more.
- C-N Bond Formation Reactions : The compound participates in C-N bond formation reactions via transition metal catalysis, demonstrating its utility in creating complex nitrogen-containing structures (Tamaru & Kimura, 1997).
- Synthesis and Cascade Rearrangement : It undergoes synthesis and cascade rearrangements to form other nitrogen-containing heterocycles, showcasing its versatility in organic synthesis (Molotov et al., 2003).
- Furan Derivatives : The compound's reactions and transformations into various furan derivatives are explored, indicating its potential as a building block for more complex molecules (Rijke & Boelens, 2010).
Mechanistic Insights and Molecular Structures
Investigations also delve into the mechanistic aspects and structural elucidation of reactions involving this compound, providing foundational knowledge for further chemical innovation.
- Mechanistic Studies : Detailed mechanistic studies on reactions involving the compound, such as oxidative rearrangements and polymerizations, are critical for understanding how it can be manipulated in synthetic pathways (Makarov et al., 2016).
Applications in Polymer Science and Materials Chemistry
The versatility of this compound extends to polymer science and materials chemistry, where it serves as a precursor or component in the synthesis of polymers and functional materials.
- Polymer Chemistry : The compound finds applications in polymer chemistry, such as in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, indicating its role in developing new polymeric materials (Pang, Ritter, & Tabatabai, 2003).
Future Directions
The future directions for research into furan derivatives are promising. The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Mechanism of Action
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their wide range of biological and pharmacological properties .
Biochemical Pathways
Furan derivatives have been found to be involved in a wide range of biochemical reactions .
Pharmacokinetics
Furan derivatives are known to exhibit a wide range of pharmacokinetic properties .
Result of Action
Furan derivatives are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
Furan derivatives are known to exhibit a wide range of biological and pharmacological properties under various environmental conditions .
Properties
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-2-21-15(19)11-5-7-12(8-6-11)17-14(18)10-23-16(20)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVFOFZESYCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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